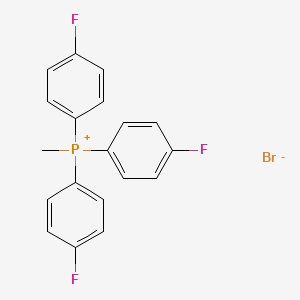

Tris(4-fluorophenyl)(methyl)phosphanium bromide

Description

Tris(4-fluorophenyl)(methyl)phosphanium bromide is a quaternary phosphonium salt featuring a central phosphorus atom bonded to three 4-fluorophenyl groups, one methyl group, and a bromide counterion. This compound is structurally characterized by its aromatic fluorine substituents, which confer unique electronic and steric properties. Its synthesis typically involves quaternization of tris(4-fluorophenyl)phosphine with methyl bromide or related alkylating agents, followed by purification via methods such as automated flash chromatography . The fluorine atoms enhance lipophilicity and stability, making it valuable in organic synthesis, ionic liquids, and biomedical applications like targeted drug delivery .

Properties

CAS No. |

61249-18-1 |

|---|---|

Molecular Formula |

C19H15BrF3P |

Molecular Weight |

411.2 g/mol |

IUPAC Name |

tris(4-fluorophenyl)-methylphosphanium;bromide |

InChI |

InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 |

InChI Key |

SMJCNRPKHZFBAV-UHFFFAOYSA-M |

Canonical SMILES |

C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(FC6H4)3P+CH3Br→(FC6H4)3PCH3+Br−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

Oxidation Products: Oxidation can lead to the formation of phosphine oxides.

Reduction Products: Reduction can yield phosphines with lower oxidation states.

Scientific Research Applications

Synthesis and Catalysis

Nucleophilic Catalysis

Phosphonium salts, including tris(4-fluorophenyl)(methyl)phosphanium bromide, are extensively utilized as nucleophilic catalysts in organic reactions. They facilitate the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The nucleophilic nature of phosphines allows them to engage in various reactions, such as Michael additions and Wittig reactions, making them versatile tools in synthetic organic chemistry .

Organocatalysis

The compound has been explored for its role in organocatalysis, where it acts as a catalyst for various transformations. Its ability to stabilize reaction intermediates enhances the efficiency of chemical processes, leading to improved yields and selectivity .

Biological Applications

Mitochondrial Targeting

One of the significant applications of phosphonium salts is their ability to target mitochondria. This compound can be conjugated with bioactive molecules to deliver therapeutic agents specifically to mitochondrial sites. This targeting is crucial for developing treatments for diseases such as cancer and neurodegenerative disorders, where mitochondrial dysfunction plays a pivotal role .

Anticancer Activity

Research indicates that phosphonium derivatives exhibit potential anticancer properties. The delivery of chemotherapeutics to mitochondria can enhance the efficacy of treatment while minimizing side effects. Studies have shown that compounds with phosphonium moieties can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Material Science

Polymeric Ionic Liquids

this compound has been incorporated into polymeric ionic liquids (PILs). These materials exhibit unique properties such as high thermal stability and ionic conductivity, making them suitable for applications in electrochemistry and materials science . The incorporation of this phosphonium salt into polymer matrices enhances their performance in various applications, including batteries and sensors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between tris(4-fluorophenyl)(methyl)phosphanium bromide and analogous compounds:

Physical and Chemical Properties

- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability compared to alkyl-substituted analogs (e.g., tetrapropylphosphonium bromide) due to stronger C-F bonds and reduced hygroscopicity .

- Solubility : Fluorine and CF₃ groups enhance solubility in organic solvents, whereas methoxy derivatives show better aqueous solubility .

- Hygroscopicity : Aromatic fluorophenyl groups reduce moisture sensitivity compared to alkyl-substituted salts (e.g., tetrabutylphosphonium bromide) .

Key Research Findings

- Electronic Effects : Fluorine substituents lower the LUMO energy of the phosphonium cation, increasing reactivity in nucleophilic substitutions .

- Biological Selectivity : 4-Fluorophenyl derivatives exhibit 2–3× higher cancer cell uptake compared to methoxy analogs, as shown in mitochondrial targeting studies .

- Thermal Decomposition : this compound decomposes at 280°C, outperforming MTPPBr (220°C) and alkylphosphonium salts (<200°C) .

Biological Activity

Tris(4-fluorophenyl)(methyl)phosphanium bromide (TPP-Br) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and mitochondrial targeting. This article provides a comprehensive overview of the biological activity associated with TPP-Br, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TPP-Br consists of a central phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with bromide as the counterion. Its structure can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of fluorine substituents, which influence its lipophilicity and biological interactions.

Mechanisms of Biological Activity

- Mitochondrial Targeting : TPP-Br is classified as a mitochondria-targeted cation (MTC). MTCs are known for their ability to selectively accumulate in mitochondria, which is pivotal for their therapeutic applications. Research indicates that TPP-Br can modulate mitochondrial membrane potential and reactive oxygen species (ROS) levels, contributing to its antiproliferative effects on cancer cells .

- Anticancer Properties : Studies have demonstrated that TPP-Br exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of oxidative stress through ROS generation, leading to apoptosis in malignant cells. For instance, TPP-Br has been shown to significantly reduce cell viability in breast cancer cell lines by disrupting mitochondrial function .

- Catalytic Activity : In addition to its biological implications, TPP-Br has been explored for its role as a catalyst in organic reactions. Its phosphonium moiety enhances nucleophilic addition reactions, which can be leveraged in synthetic chemistry .

Case Studies

-

Case Study 1: Breast Cancer Cell Lines

A study investigated the effects of TPP-Br on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. Flow cytometry analysis revealed increased apoptosis markers after treatment with TPP-Br . -

Case Study 2: Mitochondrial Dysfunction

In another study focusing on neuroblastoma cells, TPP-Br was shown to induce mitochondrial dysfunction characterized by elevated ROS levels and decreased ATP production. These effects were linked to the activation of pro-apoptotic pathways, highlighting TPP-Br's potential as a therapeutic agent in neuroblastoma treatment .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TPP-Br | MDA-MB-231 | 15 | Induction of oxidative stress |

| TPP-Br | Neuroblastoma | 20 | Mitochondrial dysfunction |

| Triphenylphosphine | Various | 50 | Nucleophilic catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.